21-Hydroxy-oligomycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

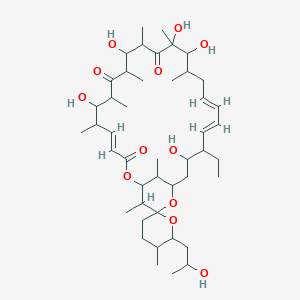

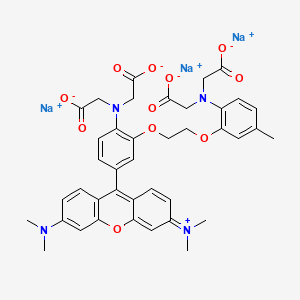

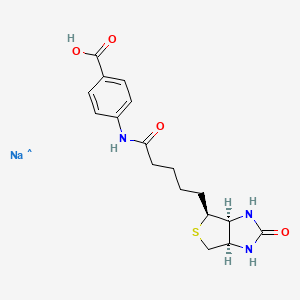

21-Hydroxy Oligomycin A is a rare member of the oligomycin class of antibiotics. It was first isolated from the thermotolerant Streptomyces soil isolate S451 and is structurally distinct from other nemadectin compounds. This compound has demonstrated nematocidal, antifungal, and antitumor effects .

Métodos De Preparación

21-Hydroxy Oligomycin A is synthesized through a specific pathway distinct from other nemadectins. The compound is co-isolated with nemadectins from the thermotolerant Streptomyces soil isolate S451 . The preparation involves fermentation of the Streptomyces strain, followed by extraction and purification processes. The compound is soluble in ethanol, methanol, DMF, and DMSO but practically insoluble in water .

Análisis De Reacciones Químicas

21-Hydroxy Oligomycin A undergoes various chemical reactions, including oxidation and substitution. For instance, the Kornblum oxidation of 33-O-mesyloligomycin A by dimethyl sulfoxide leads to the formation of 33-dehydrooligomycin A . Common reagents used in these reactions include hydroxylamine and 1-aminopyridine, which yield nitrone and pyrazolo[1,5-a]pyridine derivatives, respectively . The major products formed from these reactions are derivatives of oligomycin A with modified functional groups.

Aplicaciones Científicas De Investigación

21-Hydroxy Oligomycin A has a wide range of scientific research applications. It is used as an anticancer antibiotic, showing cytotoxicity to human colon cancer SW620 cells and inhibiting the ABC transporter efflux pump P-glycoprotein . Additionally, it prevents K-Ras plasma membrane localization, making it a potential cancer chemotherapeutic agent . The compound also exhibits weak antifungal and nematocidal activity .

Mecanismo De Acción

The mechanism of action of 21-Hydroxy Oligomycin A involves the inhibition of K-Ras plasma membrane localization. Ras proteins are membrane-bound GTPases that regulate cell growth, proliferation, and differentiation. Mutant forms of Ras are prominent in many human cancers. By preventing K-Ras plasma membrane localization, 21-Hydroxy Oligomycin A disrupts the function of oncogenic mutant K-Ras, thereby exerting its anticancer effects . The compound also inhibits the ABC transporter efflux pump P-glycoprotein, contributing to its cytotoxicity .

Comparación Con Compuestos Similares

21-Hydroxy Oligomycin A is structurally distinct from other nemadectin compounds. Similar compounds include oligomycins A-E, 21-hydroxy-oligomycin C, and 40-hydroxy-oligomycin B . These compounds share similar biological activities, such as inhibition of K-Ras plasma membrane localization and cytotoxicity to cancer cells. 21-Hydroxy Oligomycin A exhibits more selective action against mammalian tumor cell lines compared to other oligomycins.

Propiedades

Fórmula molecular |

C45H74O12 |

|---|---|

Peso molecular |

807.1 g/mol |

Nombre IUPAC |

(4E,18E,20E)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |

InChI |

InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-26(4)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)25(3)18-19-37(48)55-41-28(6)36(23-34(33)47)57-45(32(41)10)21-20-24(2)35(56-45)22-27(5)46/h13-15,17-19,24-36,38,40-42,46-47,49,51-52,54H,12,16,20-23H2,1-11H3/b14-13+,17-15+,19-18+ |

Clave InChI |

SCVGLVGTMYJVOI-DKAWGFFUSA-N |

SMILES isomérico |

CCC1/C=C/C=C/CC(C(C(C(=O)C(C(C(C(=O)C(C(C(/C=C/C(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |

SMILES canónico |

CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Midazolam-D4 Maleate; 8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate; 8-Chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluoro-phenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine maleate](/img/structure/B10769502.png)

![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B10769525.png)

![N-[(4R,6R)-2-[(2R,5R,6S)-5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10769535.png)

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate](/img/structure/B10769584.png)

![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769587.png)